molecular formula C12H15N5O3 B11792374 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol

4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol

Cat. No.: B11792374
M. Wt: 277.28 g/mol
InChI Key: KZLNAZACYHUILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol is a complex organic compound that features a triazole ring, a nitrophenol group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol typically involves multiple steps. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the nitrophenol group and the amino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenol group can yield quinones, while reduction of the nitro group can produce amino derivatives.

Scientific Research Applications

4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenol group can participate in redox reactions, affecting cellular processes. The amino group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-methylpropyl)phenol
  • 1-Amino-2-methyl-2-propanol
  • (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid

Comparison

Compared to these similar compounds, 4-(5-(1-Amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl)-2-nitrophenol is unique due to the presence of the triazole ring and the nitrophenol group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

4-[5-(1-amino-2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-nitrophenol

InChI

InChI=1S/C12H15N5O3/c1-6(2)10(13)12-14-11(15-16-12)7-3-4-9(18)8(5-7)17(19)20/h3-6,10,18H,13H2,1-2H3,(H,14,15,16)

InChI Key

KZLNAZACYHUILI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NN1)C2=CC(=C(C=C2)O)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.